Comprehensive Technical & Safety Whitepaper:[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride
Comprehensive Technical & Safety Whitepaper:[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride
Target Audience: Research Chemists, Pharmacologists, and Process Development Scientists Document Scope: Physicochemical profiling, advanced safety data (MSDS), mechanistic applications, and validated experimental workflows.
Executive Summary & Chemical Rationale
In modern drug discovery and agrochemical development, the 1,2,4-triazole pharmacophore is a privileged structure, predominantly known for its ability to coordinate with metalloenzymes such as cytochrome P450 14α-demethylase (CYP51)[1]. [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride serves as a bifunctional building block. It combines the target-binding capabilities of the triazole ring with a highly reactive primary benzylamine handle, allowing for rapid diversification via amide coupling, reductive amination, or urea formation[1][2].
From a process chemistry perspective, isolating this compound as a hydrochloride salt is a deliberate choice. Free primary benzylamines are prone to atmospheric oxidation and can readily absorb carbon dioxide to form carbamates, leading to degradation and inaccurate stoichiometric weighing. The HCl salt protonates the amine, locking the lone pair, thereby conferring long-term thermodynamic stability, enhanced water solubility, and crystalline purity (≥95% by NMR)[3][4].
Table 1: Chemical Identity & Physicochemical Properties
| Property | Specification / Value |
| IUPAC Name | 1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride |
| CAS Registry Number | 869591-75-3 (HCl salt) / 449756-97-2 (Free base)[2][4] |
| Molecular Formula | C₉H₁₁ClN₄[4] |
| Molecular Weight | 210.66 g/mol [5] |
| PubChem CID | 4913133 (Free base reference)[2] |
| Form & Appearance | Solid / Crystalline powder |
| Solubility Profile | Soluble in H₂O, DMSO, Methanol; Insoluble in Hexanes |
Advanced Safety Data (MSDS) & Risk Mitigation
As a Senior Application Scientist, I emphasize that safety protocols must be rooted in an understanding of the molecule's chemical reactivity. The hazards associated with this compound stem from its acidic hydrochloride nature and the biological activity of the triazole moiety.
Table 2: GHS Hazard Classification & Causality
| Hazard Class | GHS Code | Mechanistic Causality |
| Acute Toxicity (Oral) | H302 | Triazole derivatives can interact with off-target hepatic cytochromes if ingested, leading to metabolic disruption[6]. |
| Skin Irritation | H315 | The acidic nature of the HCl salt combined with the lipophilic benzyl core disrupts the epidermal lipid bilayer upon prolonged contact[6]. |
| Eye Irritation | H319 | Rapid dissolution of the HCl salt in ocular fluid causes localized pH drops and osmotic stress[6]. |
| STOT (Single Exposure) | H335 | Inhalation of fine crystalline dust irritates mucosal membranes in the respiratory tract[6]. |
Engineering Controls & Handling Protocols
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Containment: Handle exclusively within a certified Class II fume hood or ventilated balance enclosure to mitigate H335 inhalation risks.
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PPE: Nitrile gloves (minimum 4 mil thickness to prevent permeation of the lipophilic free base if accidentally neutralized on the skin), splash-proof safety goggles, and a standard lab coat.
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Storage: Store at 0–8°C in a desiccator[1]. The hygroscopic nature of the salt means moisture ingress can lead to clumping and accelerated degradation.
Mechanistic Pharmacology & Application Landscape
The strategic value of[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride lies in its application across multiple scientific domains[2]:
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Pharmaceutical Development: It is a critical intermediate for synthesizing antifungal agents. The N4 atom of the 1,2,4-triazole ring is a strong electron donor that forms a coordinate covalent bond with the heme iron (Fe²⁺/Fe³⁺) in fungal CYP51, halting ergosterol biosynthesis[1].
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Agrochemicals: Utilized in the formulation of broad-spectrum agricultural fungicides[1].
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Material Science: Employed as a cross-linking agent or ligand in coordination polymers, enhancing thermal stability and mechanical strength[2].
Pharmacological pathway of 1,2,4-triazole derivatives targeting fungal CYP51.
Validated Experimental Protocols
To ensure reproducibility and trust, the following protocol details the use of this compound in a standard amide coupling reaction. This workflow is designed as a self-validating system : each step contains analytical checkpoints to confirm success before proceeding.
Protocol: Amide Coupling via Free-Basing in situ
Objective: To couple[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride with a carboxylic acid using HATU.
Reagents: *[2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride (1.0 eq)
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Target Carboxylic Acid (1.1 eq)
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HATU (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Pre-activation of the Acid: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the active O-At ester before the amine is introduced, preventing side reactions.
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In situ Free-Basing: In a separate vial, suspend the [2-(1H-1,2,4-triazol-1-yl)benzyl]amine hydrochloride (1.0 eq) in DMF. Add DIPEA (2.0 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the HCl salt, liberating the nucleophilic free amine without competing for the activated ester.
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Coupling: Transfer the free amine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2–4 hours.
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Self-Validation (LC-MS Check): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and inject into the LC-MS. Validation metric: Disappearance of the free base mass peak ( [M+H]+=175.1 ) and the appearance of the target amide mass peak.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Standard operating procedure for amide coupling using the hydrochloride salt.
